Anastrozole EP Impurity I is a by-product associated with the synthesis of Anastrozole, a non-steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. The presence of impurities in pharmaceutical compounds can affect their efficacy and safety, necessitating thorough characterization and control during manufacturing processes. Anastrozole is commercially available under various brand names and is recognized for its role in reducing estrogen levels, thereby inhibiting the growth of certain types of breast tumors.
Anastrozole EP Impurity I is derived from the synthetic processes involved in producing Anastrozole. The compound is typically identified through high-performance liquid chromatography (HPLC) and mass spectrometry techniques, which allow for the separation and characterization of impurities present in the active pharmaceutical ingredient. Research indicates that this impurity can arise from various stages of the synthesis process, including unreacted starting materials or by-products from side reactions during the chemical synthesis of Anastrozole .
Anastrozole EP Impurity I falls under the category of process-related impurities, which are defined as unintended substances that may be present in a pharmaceutical product due to the manufacturing process. Such impurities are often classified based on their structural similarity to the active ingredient, potential toxicity, and pharmacological activity. In this case, Anastrozole EP Impurity I is structurally related to Anastrozole itself, suggesting it may share some pharmacological characteristics .
The synthesis of Anastrozole EP Impurity I typically involves several steps that mirror those used in the production of Anastrozole. Key synthetic routes include:
These reactions are carefully controlled to minimize the formation of impurities and ensure the purity of the final product .
The purification processes often employ chromatographic techniques such as preparative HPLC to isolate Anastrozole EP Impurity I from other by-products. The typical retention times for these compounds during HPLC analysis can vary; for instance, Anastrozole elutes at approximately 6.5 minutes while Impurity I elutes at about 5.4 minutes . Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are utilized to confirm the identity and purity of the isolated compounds.
Anastrozole EP Impurity I shares a structural resemblance with Anastrozole but differs in specific functional groups or positions within its molecular framework. Its molecular formula can be represented as with a specific molecular weight that can be determined via mass spectrometry.
The molecular ion peak for Anastrozole EP Impurity I has been observed at 294 amu during LC-MS/MS analysis, indicating its close relation to Anastrozole itself .
Anastrozole EP Impurity I can undergo various chemical reactions typical for aromatic compounds, including:
The stability and reactivity of Anastrozole EP Impurity I are influenced by its structural characteristics, which dictate its interactions with other chemical species during synthesis and storage .
Anastrozole functions primarily by inhibiting aromatase, an enzyme responsible for converting androgens into estrogens. By reducing estrogen levels in the body, it effectively slows or stops the growth of estrogen-sensitive tumors.
Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are employed to characterize these properties further .
Anastrozole EP Impurity I serves primarily as a reference standard in analytical laboratories for quality control and assurance during pharmaceutical manufacturing. Its characterization is crucial for regulatory compliance and ensuring the safety and efficacy of Anastrozole formulations. Additionally, understanding its properties can aid in developing improved synthetic methods that minimize impurity formation during drug production .
Anastrozole EP Impurity I (CAS No. 120511-91-3) is systematically named as 2,2′-[5-(Chloromethyl)benzene-1,3-diyl]bis(2-methylpropanenitrile) following European Pharmacopoeia (EP) conventions [1] [3]. This nomenclature precisely describes its symmetric structure: a 1,3-disubstituted benzene core with a chloromethyl group at position 5 and two α,α-dimethylnitrile moieties at positions 1 and 3. The compound’s identity is further confirmed through standardized identifiers:
Structurally, it serves as a key intermediate in Anastrozole synthesis, where the chloromethyl group (–CH2Cl) is designed for nucleophilic substitution with 1,2,4-triazole to form the active pharmaceutical ingredient (API) [4] [6].
The molecular formula C15H17ClN2 implies a monoisotopic mass of 260.76 g/mol, consistent across regulatory documentation and analytical certificates [1] [3] [6]. Key physicochemical properties include:
Elemental analysis calculations align with the empirical formula:
Spectroscopic characterization enables unambiguous identification of Anastrozole EP Impurity I:
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
Key 1H NMR signals (400 MHz, CDCl3):
Infrared (IR) Spectroscopy
These profiles provide a benchmark for impurity detection during Anastrozole manufacturing, particularly in LC-MS/MS methods under forced degradation studies .
Anastrozole EP Impurity I and Anastrozole (API) exhibit distinct structural and functional differences:
Structural Comparison
Molecular Properties
Property | Anastrozole EP Impurity I | Anastrozole (API) |
---|---|---|
Molecular Formula | C15H17ClN2 | C17H19N5 |
Molecular Weight | 260.76 g/mol | 293.37 g/mol |
Key Functional Groups | –Cl, –C≡N (×2) | –N=N– (triazole), –C≡N |
Analytical Behavior
In reversed-phase HPLC (e.g., Oyster ODS-3 column), Impurity I elutes earlier than Anastrozole due to higher polarity from the chloromethyl group versus the triazole ring. This separation is critical for monitoring unreacted intermediates during API purification [4] . The impurity’s presence in drug formulations is typically controlled at ≤0.15% per ICH guidelines .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7